(Dichloromethylideneamino) diethyl phosphate
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Overview
Description
(Dichloromethylideneamino) diethyl phosphate is an organophosphorus compound with the chemical formula C5H11Cl2NO3P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichloromethylideneamino group and a diethyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylideneamino) diethyl phosphate typically involves the reaction of dichloromethylamine with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Dichloromethylamine+Diethyl phosphorochloridate→(Dichloromethylideneamino) diethyl phosphate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions: (Dichloromethylideneamino) diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloromethylideneamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(Dichloromethylideneamino) diethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dichloromethylideneamino) diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (Dichloromethylideneamino) dimethyl phosphate
- (Dichloromethylideneamino) diphenyl phosphate
- (Dichloromethylideneamino) dibutyl phosphate
Comparison: Compared to its similar compounds, (Dichloromethylideneamino) diethyl phosphate is unique due to its specific structure and properties. It offers distinct advantages in terms of reactivity, stability, and application potential. For instance, its diethyl phosphate group provides different solubility and reactivity characteristics compared to dimethyl or diphenyl analogs.
Properties
CAS No. |
36613-73-7 |
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Molecular Formula |
C5H10Cl2NO4P |
Molecular Weight |
250.01 g/mol |
IUPAC Name |
(dichloromethylideneamino) diethyl phosphate |
InChI |
InChI=1S/C5H10Cl2NO4P/c1-3-10-13(9,11-4-2)12-8-5(6)7/h3-4H2,1-2H3 |
InChI Key |
DNSOFUCDAOVUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)ON=C(Cl)Cl |
Origin of Product |
United States |
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